![molecular formula C19H19F3N8O B10856414 N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CVN45502 is a selective hypocretin (orexin) receptor 1 antagonist. It has shown significant potential in reducing food intake and body weight in mouse models of obesity . The compound’s chemical formula is C19H19F3N8O, and it has a molar mass of 432.411 g·mol−1 .
Preparation Methods
The preparation of CVN45502 involves synthetic organic chemistry techniques. Specific reaction conditions and industrial production methods are detailed in patents and scientific literature, which describe the preparation of pharmaceutically acceptable salts and crystalline forms of the compound .
Chemical Reactions Analysis
CVN45502 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CVN45502 has several scientific research applications, including:
Chemistry: Used as a model compound to study selective receptor antagonism.
Biology: Investigated for its effects on hypocretin (orexin) receptors and related pathways.
Industry: Potential applications in the development of weight management drugs.
Mechanism of Action
CVN45502 exerts its effects by selectively antagonizing hypocretin (orexin) receptor 1. This receptor is involved in regulating appetite and energy balance. By blocking this receptor, CVN45502 reduces the signaling that promotes food intake, leading to decreased body weight in animal models .
Comparison with Similar Compounds
CVN45502 is unique due to its selective antagonism of hypocretin (orexin) receptor 1. Similar compounds include other orexin receptor antagonists, such as:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another dual orexin receptor antagonist used for insomnia.
Compared to these compounds, CVN45502 is specifically targeted towards weight management and obesity treatment, highlighting its uniqueness in the field of metabolic research .
Properties
Molecular Formula |
C19H19F3N8O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[(1S,2S)-2-methyl-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19F3N8O/c1-18(29-15-11-24-14(10-25-15)19(20,21)22)6-2-5-13(18)28-17(31)16-12(4-3-7-23-16)30-26-8-9-27-30/h3-4,7-11,13H,2,5-6H2,1H3,(H,25,29)(H,28,31)/t13-,18-/m0/s1 |
InChI Key |
UNZFNWZMBMDMAR-UGSOOPFHSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F |
Canonical SMILES |
CC1(CCCC1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


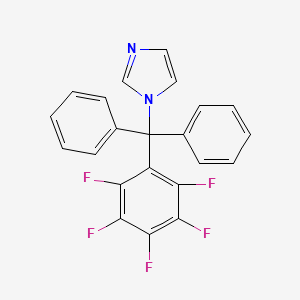
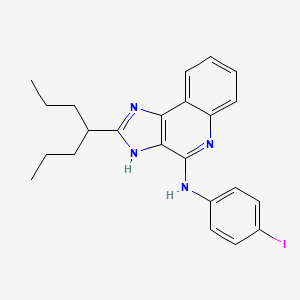
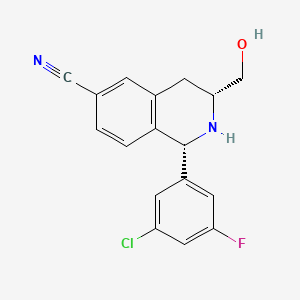
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
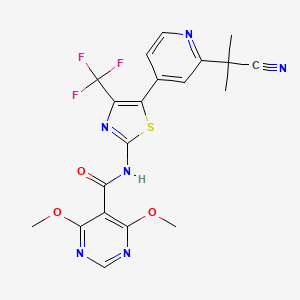
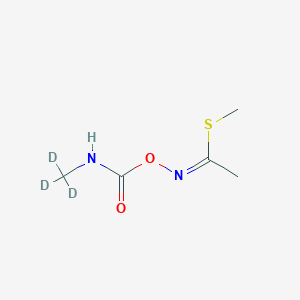
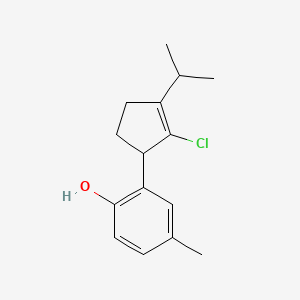
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
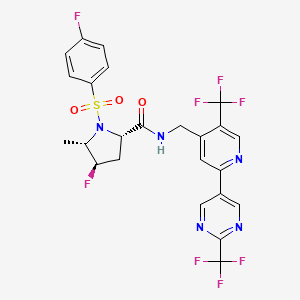
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)

